molecular formula C27H35N3O5 B11480462 N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1-[4-(piperidin-1-yl)phenyl]ethanamine

N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1-[4-(piperidin-1-yl)phenyl]ethanamine

Cat. No.: B11480462
M. Wt: 481.6 g/mol
InChI Key: XBBRUIHTLGOVOW-UHFFFAOYSA-N
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Description

The compound ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL})AMINE is a complex organic molecule that features a combination of benzodioxole, oxazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL})AMINE One common synthetic route involves the use of palladium-catalyzed C-N cross-coupling reactions . The reaction conditions typically include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a phosphine ligand, such as BINAP, in the presence of a base like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL})AMINE: can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the oxazole ring can produce dihydrooxazole derivatives .

Scientific Research Applications

({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL})AMINE: has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL})AMINE: is unique due to its combination of benzodioxole, oxazole, and piperidine moieties, which confer specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C27H35N3O5

Molecular Weight

481.6 g/mol

IUPAC Name

N-[[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-1-(4-piperidin-1-ylphenyl)ethanamine

InChI

InChI=1S/C27H35N3O5/c1-18(19-7-9-22(10-8-19)30-11-5-4-6-12-30)28-16-21-15-23(35-29-21)13-20-14-24(31-2)26-27(25(20)32-3)34-17-33-26/h7-10,14,18,23,28H,4-6,11-13,15-17H2,1-3H3

InChI Key

XBBRUIHTLGOVOW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCC2)NCC3=NOC(C3)CC4=CC(=C5C(=C4OC)OCO5)OC

Origin of Product

United States

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